Ogerin

説明

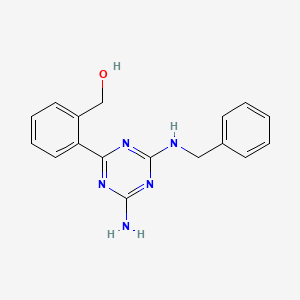

a GPR68 modulator; structure in first source

特性

IUPAC Name |

[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGIEDNDSFMSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ogerin: A Novel Therapeutic Avenue for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant global health burden with limited therapeutic options. Emerging research has identified G protein-coupled receptor 68 (GPR68) as a promising therapeutic target for mitigating fibrosis. Ogerin, a positive allosteric modulator of GPR68, has demonstrated significant anti-fibrotic potential, particularly in the context of pulmonary fibrosis. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of Ogerin in fibrotic diseases, with a focus on its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways. While the primary focus of existing research has been on pulmonary fibrosis, this document also explores the potential of targeting GPR68 in other fibrotic conditions, such as liver, cardiac, and renal fibrosis, based on recent preclinical findings with other GPR68 modulators.

Introduction to Ogerin and GPR68 in Fibrosis

Fibrosis is a pathological process of excessive scarring that can affect virtually any organ, leading to organ dysfunction and failure. A key cellular mediator of fibrosis is the myofibroblast, which is responsible for the deposition of extracellular matrix components. Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts.

GPR68, also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that has been identified as a negative regulator of TGF-β-induced profibrotic effects.[1] Ogerin is a small molecule that acts as a positive allosteric modulator (PAM) of GPR68.[1] By binding to an allosteric site on the receptor, Ogerin sensitizes GPR68 to activation by protons (H⁺), leading to downstream signaling events that counteract fibrotic processes.[1]

Mechanism of Action of Ogerin

Ogerin exerts its anti-fibrotic effects primarily through the activation of the Gαs signaling pathway downstream of GPR68.[1] In the presence of Ogerin, GPR68 becomes more sensitive to activation by even physiological pH levels, and its activity is further enhanced in acidic environments, which are often characteristic of fibrotic tissues.[1]

The activation of GPR68 by Ogerin leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). The activation of the Gαs-PKA-CREB signaling cascade is a well-recognized anti-fibrotic pathway that can inhibit multiple aspects of the fibrotic process, including myofibroblast differentiation and collagen production. Notably, Ogerin's anti-fibrotic effects appear to be independent of the canonical TGF-β-induced SMAD signaling pathway.

Quantitative Data on the Anti-Fibrotic Effects of Ogerin

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of Ogerin in mitigating fibrosis.

Table 1: In Vitro Efficacy of Ogerin in Human Lung Fibroblasts

| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |

| Myofibroblast Differentiation (α-SMA expression) | Primary Human Lung Fibroblasts (non-fibrotic and IPF) | TGF-β (1 ng/mL) + Ogerin | 50-150 µM | Dose-dependent inhibition of TGF-β-induced α-SMA expression. | |

| Collagen Production (Col1A1) | Primary Human Lung Fibroblasts (non-fibrotic and IPF) | TGF-β (1 ng/mL) + Ogerin | 50-150 µM | Dose-dependent inhibition of TGF-β-induced Col1A1 secretion. | |

| Pro-fibrotic Gene Expression (Col1A1 and Fibronectin) | Primary Human Lung Fibroblasts | TGF-β (1 ng/mL) + Ogerin | 1-20 mM | Inhibition of TGF-β-induced Col1A1 and Fibronectin expression. | |

| CREB Phosphorylation | Primary Human Lung Fibroblasts (non-fibrotic and IPF) | Ogerin | 150 µM | Induction of CREB phosphorylation, indicative of Gαs pathway activation. |

Table 2: In Vivo Efficacy of Ogerin in a Mouse Model of Pulmonary Fibrosis

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Bleomycin-induced pulmonary fibrosis in C57BL/6 mice | Daily subcutaneous injections of Ogerin | 20 mg/Kg | - Reduced expression of pro-fibrotic genes (Col1A1 and Fibronectin) at day 7.- Reduced bleomycin-induced weight loss. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Ogerin.

In Vitro Myofibroblast Differentiation Assay

-

Cell Culture: Primary human lung fibroblasts (PHLFs) from non-fibrotic donors and patients with idiopathic pulmonary fibrosis (IPF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with serum-free DMEM for 24 hours. Cells are then treated with 1 ng/mL of recombinant human TGF-β1 in the presence or absence of varying concentrations of Ogerin (e.g., 50, 100, 150 µM) for 72 hours.

-

Analysis:

-

Western Blotting: Cell lysates are collected and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against α-smooth muscle actin (α-SMA) and a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with an antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Animals: C57BL/6 mice (8-10 weeks old) are used.

-

Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/Kg in 50 µL of sterile saline) is administered. Control mice receive saline only.

-

Ogerin Treatment: Starting on day 0, mice are treated with daily subcutaneous injections of Ogerin (20 mg/Kg) or vehicle control.

-

Endpoint Analysis (Day 7 or 21):

-

Gene Expression Analysis: Lungs are harvested, and total RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of pro-fibrotic genes such as Col1a1 and Fn1.

-

Histology: Lungs are fixed, embedded in paraffin, sectioned, and stained with Masson's trichrome to assess collagen deposition and lung architecture.

-

Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a measure of collagen, is quantified.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.

Caption: Ogerin's Anti-Fibrotic Signaling Pathway.

Caption: In Vitro Experimental Workflow for Ogerin.

Caption: In Vivo Bleomycin Model Workflow.

Therapeutic Potential of Targeting GPR68 in Other Fibrotic Diseases

While the most robust data for Ogerin is in the context of pulmonary fibrosis, the role of GPR68 as a key regulator of fibroblast activation suggests its therapeutic potential may extend to other fibrotic diseases. Preclinical studies with other GPR68 modulators provide compelling proof-of-concept for this broader application.

-

Cardiac Fibrosis: A study investigating chronic kidney disease-associated cardiac impairment found that homoharringtonine, a GPR68 inhibitor, alleviated cardiac fibrosis in a 5/6 nephrectomy mouse model. This suggests that inhibiting GPR68 signaling could be a viable strategy to combat cardiac fibrosis.

-

Renal Fibrosis: Asengeprast, a selective GPR68 antagonist, has shown promising anti-fibrotic and anti-inflammatory effects in animal models of diabetic kidney disease and chronic kidney disease. Transcriptomic analysis revealed that asengeprast reversed key fibrotic and inflammatory pathways, and the drug is currently a Phase II candidate for chronic kidney disease. These findings strongly support GPR68 as a therapeutic target in renal fibrosis.

The contrasting effects of GPR68 agonists (like Ogerin, showing anti-fibrotic effects in the lung) and antagonists/inhibitors (showing anti-fibrotic effects in the heart and kidney) highlight the complex, context-dependent role of GPR68 signaling in different organs and disease states. Further research is warranted to elucidate the precise mechanisms and cell-type-specific effects of GPR68 modulation in various fibrotic conditions to guide the development of targeted therapies.

Future Directions and Conclusion

Ogerin represents a promising first-in-class therapeutic candidate for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis. Its well-defined mechanism of action, centered on the allosteric modulation of GPR68 and activation of the anti-fibrotic Gαs signaling pathway, provides a strong rationale for its further development. The preclinical data, though primarily focused on pulmonary fibrosis, is compelling and warrants further investigation into its efficacy in other fibrotic conditions.

Future research should focus on:

-

Conducting preclinical studies of Ogerin in animal models of liver, cardiac, and renal fibrosis to directly assess its therapeutic potential in these diseases.

-

Investigating the cell-type-specific roles of GPR68 in different organs to understand the differential effects of agonists versus antagonists.

-

Initiating clinical trials to evaluate the safety, tolerability, and efficacy of Ogerin in patients with fibrotic diseases, starting with IPF.

References

Ogerin: A Novel Modulator of TGF-β Induced Myofibroblast Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that plays a central role in the pathogenesis of various fibrotic diseases by driving the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts.[1][2][3] This transition is characterized by the de novo expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components, such as collagen.[1][4] Ogerin, a small molecule positive allosteric modulator (PAM) of the G-protein coupled receptor 68 (GPR68), has emerged as a promising therapeutic candidate for inhibiting this pathological process. This technical guide provides a comprehensive overview of Ogerin's mechanism of action, its quantitative impact on myofibroblast differentiation, and detailed experimental protocols for its investigation.

Mechanism of Action: Ogerin's Modulation of GPR68 Signaling

Ogerin exerts its anti-fibrotic effects by selectively modulating the activity of GPR68, a proton-sensing receptor. Unlike a direct agonist, Ogerin is a PAM, meaning it enhances the receptor's response to its natural ligand, which in the case of GPR68, are protons (acidic pH). Ogerin's binding to GPR68 potentiates the activation of the Gαs signaling pathway, a well-established anti-fibrotic cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a key event in the anti-fibrotic response.

Crucially, Ogerin's inhibitory action on TGF-β induced myofibroblast differentiation occurs independently of the canonical TGF-β/SMAD signaling pathway. This suggests a downstream convergence of signaling pathways or a distinct mechanism of transcriptional regulation. The efficacy of Ogerin is notably enhanced in acidic environments, a condition often found in fibrotic tissues.

Below is a diagram illustrating the proposed signaling pathway of Ogerin in inhibiting TGF-β induced myofibroblast differentiation.

References

- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]

- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myofibroblast differentiation by transforming growth factor-beta1 is dependent on cell adhesion and integrin signaling via focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Ogerin: A Technical Guide to a GPR68 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ogerin is a pioneering chemical probe and the first identified selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] This technical guide provides a comprehensive overview of Ogerin's chemical structure, physicochemical properties, and its intricate mechanism of action. It details its biological activities, supported by quantitative data from various studies, and outlines the experimental protocols utilized to characterize its function. Furthermore, this document presents key signaling pathways modulated by Ogerin, visualized through detailed diagrams, to facilitate a deeper understanding of its cellular effects and therapeutic potential in areas such as fibrotic diseases and neurological disorders.[3]

Chemical Structure and Physicochemical Properties

Ogerin, with the chemical name 2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]-benzenemethanol, is a small molecule with a molecular formula of C17H17N5O and a molecular weight of 307.35 g/mol .[4][5] Its structure features a central 1,3,5-triazine ring substituted with a benzylamino group, an amino group, and a (2-(hydroxymethyl)phenyl) group.

Table 1: Physicochemical Properties of Ogerin

| Property | Value | Reference |

| IUPAC Name | [2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol | |

| Molecular Formula | C17H17N5O | |

| Molecular Weight | 307.35 g/mol | |

| CAS Number | 1309198-71-7 | |

| PubChem CID | 56707820 | |

| InChIKey | MDGIEDNDSFMSLP-UHFFFAOYSA-N | |

| SMILES | NC1=NC(NCC2=CC=CC=C2)=NC(C3=CC=CC=C3CO)=N1 | |

| Solubility | DMSO: 50 mg/mL (162.68 mM); Ethanol: 6.15 mg/mL (20 mM) | |

| Storage | Store at -20°C as a solid or in DMSO solution. |

Mechanism of Action

Ogerin functions as a selective positive allosteric modulator (PAM) of GPR68. GPR68 is a proton-sensing GPCR that is typically activated by acidic extracellular pH. Ogerin binds to an allosteric site on the receptor, distinct from the proton-binding site, and potentiates the receptor's response to protons. This potentiation leads to a leftward shift in the dose-response curve for proton-induced signaling.

A key feature of Ogerin's action is its biased agonism. It potentiates GPR68-mediated activation of the Gαs signaling pathway, leading to increased intracellular cAMP production and subsequent activation of Protein Kinase A (PKA). Conversely, Ogerin has been shown to inhibit proton-mediated Gαq signaling, which would otherwise lead to an increase in intracellular calcium. This biased signaling profile makes Ogerin a valuable tool for dissecting the distinct downstream effects of Gαs versus Gαq pathways mediated by GPR68.

Biological Activities and Quantitative Data

Ogerin has demonstrated significant biological activity in both in vitro and in vivo models, highlighting its potential for therapeutic applications. Its effects are primarily linked to its modulation of GPR68.

Anti-fibrotic Activity

Ogerin has been shown to inhibit and even partially reverse TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs). This anti-fibrotic effect is dose-dependent and occurs at the transcriptional level by suppressing the expression of pro-fibrotic genes like Col1A1 and Col3A1. Notably, the anti-fibrotic effects of Ogerin are enhanced at acidic pH, which is often characteristic of fibrotic microenvironments.

Neurological Effects

In vivo studies in mice have revealed that Ogerin can cross the blood-brain barrier and modulate neurological functions. Specifically, Ogerin has been shown to attenuate contextual-based fear memory. This effect was observed in wild-type mice but not in GPR68 knockout mice, confirming that the cognitive modulation is mediated through its target receptor.

Table 2: Quantitative Biological Data for Ogerin

| Parameter | Value | Assay System | Target | Reference |

| pEC50 | 6.83 | Proton-mediated calcium mobilization (FLIPR-TETRA assay) | Human GPR68 | |

| Ki | 220 nM | Radioligand binding assay | Adenosine A2A Receptor | |

| Inhibition of TGF-β induced pro-fibrotic phenotypes | 50-150 µM (72 h) | Primary Human Lung Fibroblasts (PHLFs) | - | |

| Inhibition of collagen production (transcriptional) | 50-150 µM (48 h) | Primary Human Lung Fibroblasts (PHLFs) | - | |

| Activation of Gαs signaling | 150 µM (40 min) | Primary Human Lung Fibroblasts (PHLFs) | GPR68 | |

| Activation of PKA and MAP kinase pathways | 50 µM (10 min) | HEK293 cells expressing HA-GPR68 | GPR68 | |

| In vivo dose for neurological effects | 10 mg/kg (single IP dose) | Mice | GPR68 |

Experimental Protocols

General Synthesis of Ogerin Analogs

The synthesis of Ogerin and its analogs can be achieved through a multi-step process as described by Yu et al. (2019). A common synthetic route involves:

-

Substitution: Reaction of 2-amino-4,6-dichloro-1,3,5-triazine with benzylamine to yield a common intermediate.

-

Suzuki Coupling: The intermediate undergoes a Suzuki coupling reaction with a variety of commercially available phenylboronic acids.

-

Reduction: Subsequent reduction of a functional group (e.g., an aldehyde) on the phenyl ring to a benzyl alcohol using a reducing agent like sodium borohydride (NaBH4).

A detailed, step-by-step protocol for a specific analog can be found in the supporting information of the cited reference.

In Vitro GPR68 Gs Signaling Assay (cAMP Production)

This assay measures the potentiation of proton-mediated Gαs signaling by Ogerin.

-

Cell Culture: HEK293 cells stably expressing human GPR68 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. The growth medium is then replaced with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the cells are incubated.

-

Compound Treatment: Cells are treated with varying concentrations of Ogerin in the presence of a sub-maximal concentration of protons (e.g., pH 7.0).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The data is fitted to a standard allosteric operational model to determine the pEC50 value.

In Vitro GPR68 Gq Signaling Assay (Calcium Mobilization)

This assay assesses the effect of Ogerin on proton-mediated Gαq signaling.

-

Cell Culture and Loading: HEK293 cells expressing GPR68 are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

FLIPR Assay: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

Compound Addition: A baseline fluorescence is established before the addition of Ogerin or vehicle control.

-

Proton Stimulation: Cells are then stimulated with an acidic solution (e.g., pH 6.8) to activate GPR68.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is quantified and used to determine the effect of Ogerin on calcium mobilization.

In Vivo Fear Conditioning Assay

This protocol evaluates the effect of Ogerin on learning and memory in mice.

-

Animals: Wild-type and GPR68 knockout mice are used.

-

Drug Administration: Ogerin (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.

-

Training (Day 1): Mice are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild foot shock).

-

Contextual Fear Testing (Day 2): Mice are returned to the same conditioning chamber, and freezing behavior (a measure of fear) is recorded in the absence of the CS and US.

-

Cued Fear Testing (Day 3): Mice are placed in a novel context and exposed to the CS, and freezing behavior is recorded.

-

Data Analysis: The percentage of time spent freezing is quantified and compared between treatment groups.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by Ogerin.

References

- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ogerin | C17H17N5O | CID 56707820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: Ogerin Potency and Efficacy Profiling using the GloSensor™ cAMP Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that can couple to multiple G protein signaling pathways, including the Gαs pathway, which leads to the production of cyclic AMP (cAMP).[3][4][5] Ogerin has been shown to potentiate proton-induced GPR68 activation of the Gαs pathway, leading to an increase in intracellular cAMP levels. This makes the measurement of cAMP a critical readout for characterizing the activity of Ogerin and other GPR68 modulators.

The GloSensor™ cAMP Assay from Promega offers a sensitive and straightforward method for monitoring intracellular cAMP dynamics in living cells. The assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Binding of cAMP to the biosensor causes a conformational change, leading to an increase in light output that is directly proportional to the cAMP concentration. This non-lytic, real-time assay format is well-suited for studying GPCR signaling and pharmacology.

This application note provides a detailed protocol for using the GloSensor™ cAMP Assay to characterize the dose-dependent effects of Ogerin on GPR68 activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR68 signaling pathway and the experimental workflow for the GloSensor™ cAMP assay.

Caption: GPR68 signaling pathway activated by protons and positively modulated by Ogerin, leading to cAMP production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]

- 3. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Ogerin Stock Solutions in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ogerin is a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor that is activated by extracellular acidification.[4] Ogerin potentiates the proton-induced activation of GPR68, leading to the stimulation of the Gαs signaling pathway, which in turn increases intracellular cAMP levels and activates Protein Kinase A (PKA).[5] It has been shown to inhibit the Gαq pathway. Due to its role in modulating cellular signaling in response to pH, Ogerin is a valuable tool for studying physiological and pathological processes such as fibrosis and neurological disorders. This document provides detailed protocols for the preparation of Ogerin stock solutions for use in cell-based assays.

Quantitative Data Summary

For consistent and reproducible results, careful preparation of Ogerin stock solutions is critical. The following tables summarize key quantitative data for Ogerin.

Table 1: Ogerin Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₅O | |

| Molecular Weight | 307.35 g/mol | |

| CAS Number | 1309198-71-7 | |

| Purity | ≥98% |

Table 2: Solubility Data

| Solvent | Maximum Concentration | Reference |

| DMSO | 50 mg/mL (~162.7 mM) | |

| DMSO | 100 mM (30.73 mg/mL) | |

| Ethanol | 20 mM (6.15 mg/mL) |

Table 3: Recommended Stock Solution Parameters

| Parameter | Recommendation | Reference |

| Solvent | DMSO | |

| Concentration | 10 mM | |

| Storage Temperature | -20°C (short-term, up to 1 year) or -80°C (long-term, up to 2 years) | |

| Aliquoting | Recommended to avoid repeated freeze-thaw cycles |

Table 4: Typical Working Concentrations in Cell-Based Assays

| Assay Type | Cell Line | Concentration Range | Reference |

| Myofibroblast Differentiation | Primary Human Lung Fibroblasts (PHLFs) | 50 - 150 µM | |

| Proliferation Assay | PHLFs (TGF-β stimulated) | 50, 100 µM | |

| PKA and MAP Kinase Activation | HEK293 cells (expressing HA-GPR68) | 50 µM | |

| Gαs Signaling Activation | PHLFs | 150 µM |

Signaling Pathway

Ogerin acts as a positive allosteric modulator of GPR68, enhancing its sensitivity to protons (H⁺). This potentiation primarily activates the Gαs signaling cascade.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ogerin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Ogerin in DMSO, which is suitable for most cell-based assays.

Materials:

-

Ogerin powder (≥98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

-

Weigh Ogerin: Accurately weigh a precise amount of Ogerin powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0735 mg of Ogerin (Molecular Weight = 307.35 g/mol ).

-

Dissolve Ogerin in DMSO:

-

Add the weighed Ogerin powder to a sterile microcentrifuge tube or cryovial.

-

Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.0735 mg of Ogerin, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the Ogerin is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation occurs.

-

-

Aliquot and Store:

-

Aliquot the 10 mM Ogerin stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM Ogerin stock solution to final working concentrations for treating cells in culture.

Materials:

-

10 mM Ogerin stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM Ogerin stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): For lower final concentrations, it may be necessary to perform one or more serial dilutions. Prepare intermediate dilutions in sterile cell culture medium.

-

Prepare Final Working Solution:

-

Calculate the volume of the 10 mM Ogerin stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution, you would add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure your vehicle control contains the same final concentration of DMSO as your experimental conditions.

-

-

Treat Cells: Add the final working solution of Ogerin to your cells and incubate for the desired time period.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using Ogerin in cell-based assays.

References

Ogerin: Application Notes and Protocols for Tendon Healing Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ogerin, a positive allosteric modulator of the G protein-coupled receptor 68 (GPR68), in the context of tendon healing research. The following sections detail its mechanism of action, key experimental findings, and detailed protocols for in vitro and in vivo studies.

Introduction

Tendon injuries are a significant clinical challenge, often resulting in fibrotic scarring and incomplete functional recovery.[1][2][3] The healing process is a complex cascade of inflammation, proliferation, and remodeling, where the differentiation of fibroblasts into myofibroblasts plays a crucial role in extracellular matrix deposition.[3][4] However, persistent myofibroblast activity can lead to excessive fibrosis. Ogerin has emerged as a novel therapeutic candidate that modulates the behavior of tendon fibroblasts, offering a potential strategy to enhance tendon healing.

Mechanism of Action

Ogerin acts as a positive allosteric modulator of GPR68, a proton-sensing G protein-coupled receptor. In the context of tendon healing, Ogerin's activation of GPR68 has been shown to influence the transition of tenocytes to myofibroblasts, a key process in tissue repair and fibrosis. Specifically, Ogerin has demonstrated the ability to both prevent the differentiation of tenocytes into myofibroblasts and promote the reversion of mature myofibroblasts back to a more quiescent fibroblast state in vitro. This modulation of fibroblast plasticity is a key aspect of its therapeutic potential.

Signaling Pathway

The activation of GPR68 by Ogerin is linked to the Gαs signaling pathway. This is evidenced by the downstream activation of pCREB (phosphorylated cAMP response element-binding protein), a key transcription factor involved in cellular responses to Gαs activation.

Key Experimental Findings

In Vitro Data

Ogerin has been shown to effectively modulate the behavior of primary tendon cells in culture.

Table 1: In Vitro Effects of Ogerin on Myofibroblast Differentiation and Reversion

| Treatment Group | Outcome Measure | Result | Statistical Significance |

| TGF-β | % αSMA+ cells (Myofibroblast differentiation) | Significant increase | p < 0.0001 vs. vehicle |

| TGF-β + Ogerin (50-150 μM) | % αSMA+ cells (Myofibroblast differentiation) | Blunted TGF-β induced differentiation | p < 0.05 vs. TGF-β alone |

| TGF-β (24h) followed by Ogerin (150 μM for 48h) | % αSMA+ cells (Myofibroblast reversion) | 50% reduction in αSMA+ cells | p < 0.0001 vs. TGF-β alone |

Data summarized from Rodenhouse et al.

In Vivo Data

In a murine model of tendon repair, Ogerin treatment during the proliferative phase of healing led to improved biomechanical properties, suggesting an acceleration of the remodeling process.

Table 2: In Vivo Effects of Ogerin on Tendon Healing (Treatment from POD 8-12, Harvest at POD 14)

| Parameter | Vehicle Control (Mean ± SD) | Ogerin Treated (Mean ± SD) | % Change with Ogerin | Statistical Significance |

| Maximum Load at Failure (N) | Data not specified | Data not specified | Improved | p ≤ 0.05 |

| Stiffness (N/mm) | Data not specified | Data not specified | Not specified | Not specified |

| αSMA+ Myofibroblast Content | No significant difference | No significant difference | No change | Not significant |

Data summarized from Rodenhouse et al.

Interestingly, while Ogerin improved mechanical properties, it did not significantly alter the number of αSMA+ myofibroblasts in vivo at the time points studied. Single-cell RNA sequencing revealed that Ogerin treatment altered the transcriptional profiles of tenocytes, epitenon cells, and bridging cells, upregulating genes associated with matrix remodeling.

Experimental Protocols

In Vitro Myofibroblast Differentiation and Reversion Assay

This protocol is designed to assess the effect of Ogerin on tenocyte-to-myofibroblast differentiation and the reversion of myofibroblasts.

Materials:

-

Primary tendon cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1 (1 ng/mL)

-

Ogerin (50-150 μM)

-

Vehicle control (e.g., DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-αSMA

-

Secondary antibody: fluorescently labeled

-

Nuclear counterstain (e.g., Hoechst)

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Plate primary tendon cells in multi-well plates and allow them to adhere overnight.

-

Differentiation Study:

-

Treat cells with vehicle, TGF-β1 (1 ng/mL), or TGF-β1 + Ogerin (50-150 μM) for 24 hours.

-

-

Reversion Study:

-

Treat cells with TGF-β1 (1 ng/mL) for 24 hours to induce myofibroblast differentiation.

-

Remove the TGF-β1 containing medium and treat with either vehicle or Ogerin (150 μM) for an additional 48 hours.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 5% BSA.

-

Incubate with anti-αSMA primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with Hoechst.

-

-

Imaging and Analysis:

-

Capture images using a fluorescence microscope.

-

Quantify the percentage of cells with αSMA+ stress fibers relative to the total number of nuclei.

-

In Vivo Murine Flexor Tendon Repair Model

This protocol describes a surgical model to evaluate the effect of Ogerin on tendon healing in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthesia

-

Surgical instruments

-

Suture material

-

Ogerin solution

-

Vehicle control solution

-

Osmotic pumps (for continuous delivery)

Protocol:

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Perform a complete transection and surgical repair of the flexor digitorum longus (FDL) tendon in the hind paw.

-

-

Treatment Administration:

-

Proliferative Phase Treatment: On post-operative day (POD) 8, implant a subcutaneous osmotic pump loaded with either Ogerin or vehicle to deliver the compound continuously until POD 12.

-

Remodeling Phase Treatment: On POD 24, implant a subcutaneous osmotic pump loaded with either Ogerin or vehicle to deliver the compound continuously until POD 28.

-

-

Tissue Harvest and Analysis:

-

At the desired endpoint (e.g., POD 14 for the proliferative phase study), euthanize the mice and harvest the repaired FDL tendons.

-

Biomechanical Testing: Perform tensile testing to determine the maximum load at failure and stiffness.

-

Histology: Process tendons for histological analysis (e.g., H&E, Masson's Trichrome) to assess tissue morphology and collagen deposition.

-

Immunohistochemistry: Stain for αSMA to quantify myofibroblast content.

-

Gene Expression Analysis: Perform single-cell RNA sequencing or qPCR to analyze transcriptional changes.

-

Conclusion

Ogerin presents a promising new avenue for therapeutic intervention in tendon healing. Its ability to modulate fibroblast behavior through the GPR68 signaling pathway suggests a mechanism for promoting a more regenerative rather than fibrotic healing response. The provided protocols offer a framework for further investigation into the efficacy and mechanisms of Ogerin in both in vitro and in vivo models of tendon injury. Further research is warranted to optimize dosing, timing of delivery, and to fully elucidate the downstream effects that lead to improved mechanical properties in healing tendons.

References

- 1. Ogerin induced activation of Gpr68 alters tendon healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of tendon injury and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tendon healing: a concise review on cellular and molecular mechanisms with a particular focus on the Achilles tendon - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Ogerin Technical Support Center: Improving Stability in Aqueous Solutions

Welcome to the technical support center for Ogerin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling Ogerin, with a focus on improving its stability in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Ogerin and what is its primary mechanism of action?

A1: Ogerin is a selective positive allosteric modulator (PAM) of the G Protein-Coupled Receptor 68 (GPR68), also known as Ovarian Cancer G Protein-Coupled Receptor 1 (OGR1).[1][2] As a PAM, Ogerin does not activate GPR68 directly but enhances the receptor's response to its endogenous activator, which are extracellular protons (low pH).[3][4] Its primary effect is to potentiate the Gαs signaling pathway, leading to an increase in cyclic AMP (cAMP) production.[5]

Q2: What are the known solubility limitations of Ogerin?

A2: Ogerin is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. Researchers have noted that the chemical scaffold can be lipophilic, which may lead to poor aqueous solubility and potential aggregation, especially under acidic conditions where its activity is highest.

Q3: How should I prepare and store Ogerin stock solutions?

A3: High-concentration stock solutions should be prepared in an organic solvent. Based on manufacturer data, DMSO is the recommended solvent.

| Storage Recommendations for DMSO Stock Solutions | |

| Storage Temperature | Duration |

| -20°C | Up to 1 year |

| -80°C | Up to 2 years |

To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: How does pH affect the activity and stability of Ogerin?

A4: Ogerin's biological activity is intrinsically linked to pH. As a PAM for a proton-sensing receptor, its potentiation of GPR68 is enhanced in acidic environments (e.g., pH 6.8). However, pH can also affect its chemical stability. The 1,3,5-triazine ring in Ogerin's structure can be susceptible to hydrolysis under strongly acidic or basic conditions. Furthermore, its poor solubility in acidic aqueous media may lead to precipitation during experiments, which can be mistaken for degradation.

Troubleshooting Guide

Problem 1: I observe precipitation when diluting my Ogerin DMSO stock into aqueous buffer or cell culture medium.

-

Possible Cause: Ogerin has low aqueous solubility. The final concentration in your aqueous solution may be above its solubility limit. The presence of salts and other components in buffers and media can further reduce solubility (salting out).

-

Troubleshooting Steps:

-

Decrease Final Concentration: Determine if a lower final concentration of Ogerin is sufficient for your assay.

-

Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your cell line or assay (typically <0.5%).

-

Use a Surfactant: Consider including a low concentration of a biocompatible surfactant, such as Polysorbate 80 (Tween 80), in your final aqueous solution to improve solubility.

-

Pre-warm Medium: Pre-warming the aqueous buffer or medium to 37°C before adding the Ogerin stock can sometimes help with initial dissolution. Mix thoroughly immediately after adding the stock.

-

Problem 2: I am seeing a progressive loss of Ogerin's biological activity over the course of my multi-day experiment.

-

Possible Cause 1: Chemical Degradation: Ogerin may be degrading in the aqueous environment at 37°C. The two primary points of chemical instability on the Ogerin molecule are the benzyl alcohol group and the triazine ring.

-

The benzyl alcohol moiety can oxidize to form the corresponding aldehyde or carboxylic acid, rendering the molecule inactive.

-

The 1,3,5-triazine ring can undergo hydrolysis, especially if the pH of the culture medium shifts significantly.

-

-

Troubleshooting Steps:

-

Perform a Stability Study: Empirically test the stability of Ogerin in your specific cell culture medium under your exact experimental conditions (temperature, CO2, light exposure). A detailed protocol for this is provided below.

-

Replenish Ogerin: For long-term experiments ( > 24 hours), consider replacing the medium with freshly prepared Ogerin-containing medium every 24 hours to ensure a consistent, active concentration.

-

Minimize Light Exposure: Protect your plates and solutions from light, as some chemical structures are susceptible to photodegradation.

-

-

Possible Cause 2: Non-specific Binding: Lipophilic compounds like Ogerin can adsorb to plasticware (e.g., flasks, plates, pipette tips), reducing the effective concentration available to the cells.

-

Troubleshooting Steps:

-

Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein/compound binding.

-

Include Serum/BSA: If compatible with your experiment, the presence of serum proteins like albumin can help reduce non-specific binding to plastics by acting as a carrier, though it may also reduce the free concentration of Ogerin.

-

Experimental Protocols & Methodologies

Protocol 1: Stability Assessment of Ogerin in Aqueous Solution via HPLC

This protocol provides a framework for determining the stability of Ogerin in your experimental buffer or cell culture medium.

Objective: To quantify the concentration of Ogerin over time under specific experimental conditions.

Materials:

-

Ogerin

-

DMSO (HPLC grade)

-

Your specific aqueous buffer or cell culture medium

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler vials

Methodology:

-

Preparation of Ogerin Solution:

-

Prepare a 10 mM stock solution of Ogerin in DMSO.

-

Dilute this stock solution into your pre-warmed (e.g., 37°C) aqueous test solution (buffer or medium) to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

-

-

Incubation and Sampling:

-

Place the Ogerin solution in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).

-

Immediately take the first sample (T=0). Aliquot ~500 µL into a clean microcentrifuge tube.

-

Take subsequent samples at desired time points (e.g., 2, 4, 8, 12, 24, 48 hours).

-

Immediately freeze all samples at -80°C until analysis to halt further degradation.

-

-

Sample Preparation for HPLC:

-

Thaw the samples.

-

For samples in complex media (containing proteins), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile (e.g., 1.5 mL for a 500 µL sample), vortex vigorously, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial HPLC mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase (Isocratic): A starting point could be a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid in both phases. The ratio should be optimized to achieve a good peak shape and a retention time of approximately 5-10 minutes for Ogerin.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where Ogerin has maximum absorbance (determine by running a UV scan or start at ~222 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a standard curve by preparing serial dilutions of Ogerin in your test solution, performing the same extraction, and injecting them into the HPLC.

-

Plot the peak area versus concentration to create the standard curve.

-

Quantify the Ogerin concentration in your stability samples by comparing their peak areas to the standard curve.

-

Calculate the percentage of Ogerin remaining at each time point relative to the T=0 sample.

-

| Example HPLC Parameters | |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~222 nm |

| Column Temperature | 30°C |

Visualizations

Ogerin's Mechanism of Action

References

- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. lakeland.edu [lakeland.edu]

- 4. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Ogerin Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays

Welcome to the technical support center for Ogerin, a valuable chemical probe for studying the GPR68 receptor. This resource is designed for researchers, scientists, and drug development professionals to help navigate potential off-target effects and ensure the accurate interpretation of experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly structured data to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ogerin?

Ogerin is a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] As a PAM, Ogerin enhances the receptor's response to its endogenous ligand, which are protons (H+), effectively increasing the receptor's sensitivity to acidic pH.[1]

Q2: What are the known off-target activities of Ogerin?

Ogerin has been documented to exhibit moderate antagonistic effects on the adenosine A2A receptor (A2A) and the serotonin 2B receptor (5-HT2B).[2] It is crucial to consider these activities when designing experiments and interpreting data, especially in cells or tissues where these receptors are expressed.

Q3: How does Ogerin's activity on GPR68 affect downstream signaling?

Ogerin acts as a biased agonist for GPR68. It potentiates the Gαs signaling pathway, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA) and phosphorylation of the CREB transcription factor.[1] Concurrently, it has been reported to inhibit proton-induced activation of the Gαq pathway, which would typically lead to an increase in intracellular calcium. Ogerin has also been shown to activate the p42/p44 MAP kinase pathway in HEK293 cells overexpressing GPR68.

Troubleshooting Guide

Issue 1: Unexpected decrease in cell proliferation or viability in my assay.

-

Possible Cause 1: Off-target A2A receptor antagonism. The adenosine A2A receptor is involved in cell proliferation. Antagonism of this receptor by Ogerin could lead to anti-proliferative effects in certain cell types, such as cancer-associated fibroblasts.

-

Troubleshooting Steps:

-

Confirm A2A receptor expression: Use qPCR or Western blot to determine if your cell line expresses the A2A receptor.

-

Use an A2A receptor agonist rescue: Co-treat cells with Ogerin and a selective A2A receptor agonist (e.g., CGS-21680). If the anti-proliferative effect is due to A2A antagonism, the agonist should rescue the phenotype.

-

Employ a structurally distinct GPR68 PAM: If available, use a different GPR68 PAM that does not have A2A antagonist activity to confirm that the observed effect is independent of GPR68 modulation.

-

-

Possible Cause 2: General cytotoxicity. At high concentrations, Ogerin may induce cytotoxicity through mechanisms unrelated to its known targets.

-

Troubleshooting Steps:

-

Perform a dose-response cytotoxicity assay: Use a standard cytotoxicity assay, such as LDH release or a cell viability assay (e.g., MTT, CellTiter-Glo), to determine the cytotoxic concentration range of Ogerin in your specific cell line.

-

Compare with a negative control compound: Use a structurally related but inactive analog of Ogerin, if available, to differentiate between specific pharmacological effects and non-specific cytotoxicity.

-

Issue 2: My results suggest Ogerin is affecting the TGF-β signaling pathway, but I don't see changes in SMAD phosphorylation.

-

Possible Cause: SMAD-independent TGF-β pathway modulation. Ogerin has been shown to inhibit TGF-β-induced myofibroblast differentiation and collagen production at the transcriptional level without affecting the canonical TGF-β-induced SMAD signaling pathway.

-

Troubleshooting Steps:

-

Investigate alternative TGF-β signaling pathways: Examine the activation of non-canonical TGF-β pathways, such as the p38 MAPK and TAK1 pathways, which have been implicated in TGF-β-induced gene transcription.

-

Analyze downstream transcriptional changes: Use qRT-PCR to measure the expression of TGF-β target genes known to be regulated independently of SMADs.

-

Issue 3: I am seeing conflicting results between my cAMP and intracellular calcium assays after Ogerin treatment.

-

Possible Cause: Biased agonism of Ogerin at GPR68. Ogerin is a biased agonist that preferentially activates the Gαs pathway (leading to increased cAMP) over the Gαq pathway (leading to increased intracellular calcium). In fact, it has been shown to inhibit proton-mediated Ca2+ release.

-

Troubleshooting Steps:

-

Validate with pathway-specific inhibitors: Use a PKA inhibitor (e.g., H-89) to confirm that the observed effects are downstream of Gαs/cAMP activation.

-

Measure both signaling outputs in parallel: When possible, conduct both cAMP and calcium assays on the same cell population under identical conditions to directly compare the biased signaling effects.

-

Quantitative Data Summary

Table 1: Known Off-Target Activities of Ogerin

| Off-Target Receptor | Activity | Affinity (Ki) | Reference |

| Adenosine A2A | Antagonist | 220 nM | |

| Serotonin 5-HT2B | Antagonist | 736 nM |

Table 2: Effects of Ogerin on Downstream Signaling Pathways

| Pathway | Effect | Cell Type | Concentration | Time | Reference |

| Gαs | Activation | PHLFs | 150 µM | 40 min | |

| PKA | Activation | HEK293 (HA-GPR68) | 50 µM | 10 min | |

| p42/p44 MAP Kinase | Activation | HEK293 (HA-GPR68) | 50 µM | 10 min | |

| CREB Phosphorylation | Induction | Non-fibrotic and fibrotic PHLFs | 150 µM | 40 min |

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on the Adenosine A2A Receptor using a cAMP Assay

Objective: To determine if Ogerin antagonizes the A2A receptor in a cellular context.

Materials:

-

Cells expressing the human A2A receptor (e.g., HEK293-A2A)

-

Ogerin

-

CGS-21680 (selective A2A receptor agonist)

-

Forskolin (adenylyl cyclase activator)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

Cell culture reagents

Procedure:

-

Cell Seeding: Plate HEK293-A2A cells in a 96-well plate and grow to 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of Ogerin. Prepare a stock solution of CGS-21680.

-

Antagonist Treatment: Pre-incubate cells with varying concentrations of Ogerin or vehicle control for 30 minutes.

-

Agonist Stimulation: Add CGS-21680 at a concentration that elicits a submaximal cAMP response (e.g., EC80) to the Ogerin-treated and vehicle-treated wells. Include a positive control with forskolin and a negative control with vehicle alone.

-

Incubation: Incubate for 30 minutes at room temperature.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

-

Data Analysis: Plot the CGS-21680-stimulated cAMP response as a function of Ogerin concentration. A rightward shift in the CGS-21680 dose-response curve in the presence of Ogerin indicates competitive antagonism.

Protocol 2: General Cytotoxicity Assessment using an LDH Release Assay

Objective: To determine the cytotoxic potential of Ogerin.

Materials:

-

Your cell line of interest

-

Ogerin

-

LDH cytotoxicity assay kit

-

Cell culture reagents

-

Triton X-100 (positive control for maximal lysis)

Procedure:

-

Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.

-

Compound Treatment: Treat cells with a range of Ogerin concentrations. Include a vehicle control and a positive control (e.g., 1% Triton X-100 for 10 minutes before the end of the experiment to induce maximal LDH release).

-

Incubation: Incubate for the desired duration of your primary experiment (e.g., 24, 48, or 72 hours).

-

LDH Measurement: Collect the cell culture supernatant and measure LDH activity according to the assay kit manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cytotoxicity for each Ogerin concentration relative to the maximal LDH release from the Triton X-100 treated cells.

Visualizations

Caption: Ogerin's primary and off-target signaling pathways.

References

Ogerin Cytotoxicity Assessment in Primary Cells: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxic effects of Ogerin in primary cell cultures. Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] It primarily functions by enhancing the receptor's sensitivity to extracellular protons, leading to the activation of downstream signaling pathways.[3][4] While Ogerin's primary role is not direct cytotoxicity, it can influence cell proliferation and differentiation, making careful assessment in primary cells crucial.[2]

Frequently Asked Questions (FAQs)

Q1: What is Ogerin and how does it work?

A1: Ogerin is a selective positive allosteric modulator (PAM) of GPR68. It binds to a site on the receptor distinct from the proton-binding site and potentiates the receptor's activation by extracellular protons. This activation primarily stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

Q2: Does Ogerin induce direct cytotoxicity in primary cells?

A2: Current research suggests that Ogerin's primary effect is not direct cell killing. Instead, it modulates cellular processes such as proliferation and differentiation. For example, in primary human lung fibroblasts, Ogerin has been shown to have an anti-proliferative effect at concentrations of 50-100 µM after 72 hours of treatment. However, as with any compound, off-target effects or cytotoxicity at high concentrations are possible and should be experimentally determined for each primary cell type.

Q3: What are the critical first steps before starting a cytotoxicity experiment with Ogerin in primary cells?

A3: Before initiating cytotoxicity assays, it is crucial to:

-

Characterize your primary cells: Ensure the health and viability of your primary cells. Use cells at a low passage number to maintain their physiological relevance.

-

Optimize cell seeding density: Determine the optimal number of cells per well to ensure they are in the logarithmic growth phase during the experiment.

-

Perform a vehicle control: Ogerin is typically dissolved in a solvent like DMSO. It is essential to test the effect of the solvent alone on your primary cells to ensure it does not contribute to cytotoxicity.

Q4: Which cytotoxicity assays are most suitable for assessing the effects of Ogerin on primary cells?

A4: A multi-assay approach is recommended to gain a comprehensive understanding of Ogerin's effects.

-

Metabolic activity assays (e.g., MTT, XTT, or resazurin): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.

-

Membrane integrity assays (e.g., LDH release assay): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.

-

Apoptosis assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting Guides

Issue 1: High Variability in MTT Assay Results

-

Possible Cause: Inconsistent cell seeding, uneven formazan crystal dissolution, or interference from Ogerin.

-

Troubleshooting Steps:

-

Ensure a single-cell suspension before seeding and mix gently but thoroughly.

-

After MTT incubation, ensure complete solubilization of formazan crystals by vigorous pipetting or shaking.

-

Include a "compound only" control (Ogerin in media without cells) to check for direct reduction of MTT by the compound.

-

Issue 2: High Background in LDH Assay

-

Possible Cause: LDH present in the serum of the culture medium, or mechanical damage to cells during handling.

-

Troubleshooting Steps:

-

Use a low-serum or serum-free medium during the Ogerin treatment period.

-

Include a "media only" background control to subtract the LDH activity from the serum.

-

Handle cells gently during media changes and reagent additions to avoid rupturing cell membranes.

-

Issue 3: Low Percentage of Apoptotic Cells Detected by Annexin V Staining

-

Possible Cause: Inappropriate timing of the assay, or loss of apoptotic cells during harvesting.

-

Troubleshooting Steps:

-

Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.

-

When harvesting adherent cells, collect both the supernatant (containing floating apoptotic cells) and the adherent cells.

-

Use a gentle harvesting method, such as mild trypsinization or cell scraping, to minimize mechanical damage.

-

Quantitative Data Summary

The following table summarizes the reported effects of Ogerin on primary cells. Note that specific IC50 values for cytotoxicity are not widely reported, reflecting the compound's primary role in modulating cell function rather than inducing cell death.

| Primary Cell Type | Ogerin Concentration | Incubation Time | Observed Effect | Citation |

| Primary Human Lung Fibroblasts (PHLFs) | 50, 100 µM | 72 hours | Inhibited TGF-β stimulated proliferation | |

| Primary Human Lung Fibroblasts (PHLFs) | 50-150 µM | 72 hours | Inhibited and partially reversed TGF-β induced pro-fibrotic phenotypes | |

| Human Dermal, Intestinal, and Orbital Fibroblasts | 150 µM | 48 hours | Inhibited TGF-β induced gene transcription |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the viability of primary cells treated with Ogerin.

-

Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

-

Ogerin Treatment: Prepare serial dilutions of Ogerin in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of Ogerin or vehicle control.

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of LDH from damaged primary cells.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Maximum LDH Release Control: In separate wells containing untreated cells, add 10 µL of 10X Lysis Buffer and incubate for 15-30 minutes. Centrifuge and transfer 50 µL of this supernatant to the new plate. This will serve as the maximum LDH release control.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol distinguishes between different stages of cell death.

-

Cell Seeding and Treatment: Culture and treat primary cells with Ogerin in larger format vessels (e.g., 6-well plates).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples promptly on a flow cytometer.

Visualizations

Caption: Experimental workflow for assessing Ogerin cytotoxicity in primary cells.

Caption: Ogerin enhances GPR68-mediated Gαs signaling.

Caption: Decision tree for troubleshooting unexpected cytotoxicity in control groups.

References

Ogerin's effect on 5-HT2B receptor and experimental considerations

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving Ogerin and the 5-HT2B receptor.

Frequently Asked Questions (FAQs)

Q1: What is Ogerin and what is its primary mechanism of action?

A1: Ogerin is a chemical probe primarily identified as a selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), with a pEC50 of 6.83.[1][2] As a PAM, it enhances the receptor's response to its endogenous ligand (protons), but it does not activate the receptor on its own.[3][4]

Q2: What is the effect of Ogerin on the 5-HT2B receptor?

A2: Ogerin exhibits weak antagonist activity at the 5-HT2B receptor, with a reported binding affinity (Ki) of 736 nM.[2] It does not show any agonist activity at this receptor. It is crucial to distinguish this from its primary role as a PAM at GPR68.

Q3: What are the solubility and storage recommendations for Ogerin?

A3: Ogerin is soluble in DMSO at concentrations up to 100 mM (30.73 mg/mL) or even 250 mg/mL. It is recommended to prepare stock solutions in DMSO, which can be stored at -20°C for up to a year or -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution after preparation. For aqueous-based assays, further dilution of the DMSO stock is required.

Q4: What is the canonical signaling pathway for the 5-HT2B receptor?

A4: The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins. Activation by an agonist, such as serotonin (5-HT), stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Quantitative Data

The following table summarizes the reported binding affinity of Ogerin for the human 5-HT2B receptor.

| Compound | Target Receptor | Assay Type | Reported Value (Ki) | Reference |

| Ogerin | 5-HT2B | Radioligand Binding | 736 nM |

Experimental Protocols

Protocol: 5-HT2B Calcium Mobilization Assay for Antagonist Profiling

This protocol provides a general framework for testing the antagonist activity of Ogerin using a cell-based calcium mobilization assay.

1. Cell Culture & Plating:

-

Use a cell line stably expressing the human 5-HT2B receptor, such as HEK293 or CHO-K1 cells.

-

Culture cells in the recommended medium (e.g., DMEM with 10% FBS).

-

Seed the cells into black, clear-bottom 384-well microplates at a density of approximately 20,000 cells/well.

-

Incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence.

2. Compound Preparation:

-

Prepare a concentrated stock solution of Ogerin (e.g., 10 mM) in 100% DMSO.

-

Perform serial dilutions of Ogerin in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations for the dose-response curve.

-

Prepare a solution of a known 5-HT2B agonist (e.g., serotonin) at a concentration that elicits ~80% of the maximal response (EC80). This is used to challenge the receptor after incubation with the antagonist.

3. Calcium Dye Loading:

-

Remove the cell culture medium from the plate.

-

Add a calcium indicator dye solution (e.g., Calbryte 520 AM) prepared in assay buffer to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by a 10-minute equilibration period at room temperature.

4. Assay Execution:

-

Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to measure intracellular calcium changes.

-

Establish a baseline fluorescence reading for several seconds.

-

Add the diluted Ogerin solutions (or vehicle control) to the wells and incubate for a predetermined period (e.g., 10-15 minutes).

-

Add the EC80 concentration of the 5-HT agonist to all wells to stimulate the receptor.

-

Record the fluorescent signal kinetically for 2-3 minutes to capture the peak calcium response.

5. Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced signal for each concentration of Ogerin.

-

Plot the percent inhibition against the logarithm of the Ogerin concentration.

-

Fit the data to a four-parameter logistical equation to determine the IC50 value, which represents the concentration of Ogerin required to inhibit 50% of the agonist response.

Troubleshooting Guide

Q: I am not observing any antagonist activity with Ogerin in my 5-HT2B functional assay. What could be the issue?

A: There are several potential reasons for this observation:

-

Insufficient Concentration: Ogerin is a weak antagonist (Ki = 736 nM). Ensure you are testing concentrations high enough to see an effect. Your dose-response curve should typically span from ~10 nM to >10 µM.

-

Agonist Concentration Too High: If the concentration of the stimulating agonist (e.g., 5-HT) is too high (saturating), it can be difficult for a competitive antagonist to inhibit the signal. Ensure you are using an EC50 to EC80 concentration of the agonist.

-

Compound Solubility: Although soluble in DMSO, Ogerin may precipitate in aqueous assay buffers at high concentrations. Visually inspect your compound plates for any precipitation. If observed, consider using a different buffer formulation or adding a small amount of a surfactant like Pluronic F-127.

-

Cell Health/Receptor Expression: Verify the health of your cells and the expression level of the 5-HT2B receptor. A low receptor number can lead to a small assay window, making it difficult to detect antagonism.

Q: My Ogerin stock solution appears cloudy or has precipitated after thawing. What should I do?

A: Precipitation can occur if the compound's solubility limit is exceeded or after freeze-thaw cycles. Gently warm the vial to 37°C and use sonication to aid in redissolution. Always centrifuge the vial before opening to pellet any undissolved material. To prevent this, ensure your DMSO stock is stored properly in aliquots to minimize freeze-thaw cycles.

Q: Could Ogerin's primary activity as a GPR68 PAM interfere with my 5-HT2B assay?

A: This is a possibility depending on your experimental system. If your cells endogenously express GPR68, Ogerin could activate it, especially since GPR68 is activated by extracellular protons (i.e., pH changes). This could potentially modulate intracellular signaling pathways (like cAMP or calcium) that might interfere with your 5-HT2B readout.

-

Mitigation: Use a cell line with confirmed low or no expression of GPR68. Alternatively, run a control experiment where you apply Ogerin to parental cells (not expressing 5-HT2B) to see if it elicits any signal on its own.

Q: My results are not reproducible. What are common sources of variability?

A: Lack of reproducibility in cell-based assays can stem from several factors:

-

Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cell signaling can change over time.

-

Inconsistent Cell Density: Ensure uniform cell seeding across all wells of your microplate.

-

Reagent Variability: Use fresh, high-quality reagents. Prepare agonist and antagonist solutions fresh for each experiment from a validated stock.

-

Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can significantly impact results. Calibrate your pipettes regularly.

Visualizations

Caption: 5-HT2B receptor signaling pathway and point of antagonist action.

Caption: Experimental workflow for testing Ogerin's antagonist activity.

Caption: Troubleshooting logic for weak antagonist activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ogerin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Validation & Comparative

The Unresponsive Counterpart: A Comparative Guide to Using ZINC32547799 as a Negative Control for the GPR68 Modulator Ogerin

For researchers, scientists, and drug development professionals investigating the G protein-coupled receptor 68 (GPR68), the selective positive allosteric modulator (PAM) Ogerin offers a powerful tool. However, robust scientific inquiry demands the use of appropriate controls to validate experimental findings. This guide provides a comprehensive comparison of Ogerin and its designated negative control, ZINC32547799, empowering researchers to design rigorous experiments and interpret their data with confidence.

Ogerin is a well-characterized small molecule that selectively modulates the activity of GPR68, a proton-sensing receptor implicated in a range of physiological and pathological processes, including fibrotic diseases and neurological disorders.[1] It functions as a PAM, potentiating the receptor's response to its endogenous ligand, protons (H+).[2] This potentiation is biased towards the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP), while simultaneously inhibiting the Gαq pathway, which is responsible for calcium mobilization.[2][3]

In contrast, ZINC32547799 is a structurally similar analog of Ogerin that has been identified as an inactive control compound.[4] While Ogerin demonstrates clear effects on GPR68-mediated signaling and subsequent cellular responses, ZINC32547799 is reported to have no measurable activity, making it an ideal tool to control for off-target effects and ensure that the observed biological responses are specifically due to GPR68 modulation by Ogerin. For instance, in vivo studies have shown that Ogerin can suppress recall in fear conditioning in wild-type mice, an effect that is absent in GPR68 knockout mice and in wild-type mice treated with ZINC32547799.

This guide will delve into the comparative data, provide detailed experimental protocols for assessing their activity, and illustrate the key signaling pathways involved.

Data Presentation: Ogerin vs. ZINC32547799